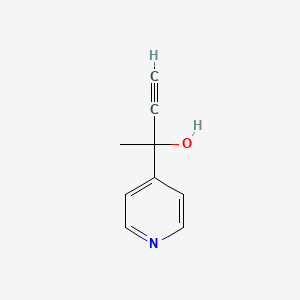

2-(Pyridin-4-yl)but-3-yn-2-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

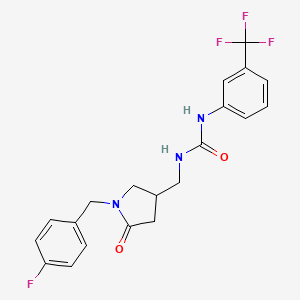

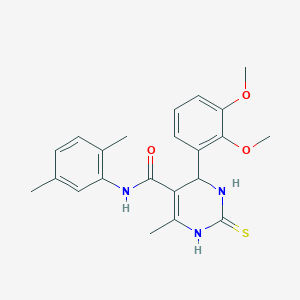

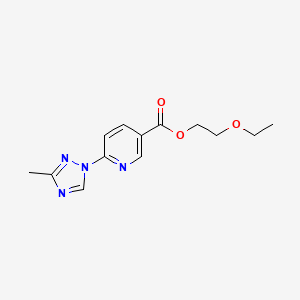

“2-(Pyridin-4-yl)but-3-yn-2-ol” is a chemical compound with the molecular formula C10H11NO . It is a solid at room temperature and has a molecular weight of 161.2 . This compound is used as a building block in the synthesis of various heterocyclic compounds .

Synthesis Analysis

The synthesis of alkynyl-substituted pyrazine and pyridine derivatives, including “2-(Pyridin-4-yl)but-3-yn-2-ol”, is achieved by the palladium-catalyzed Sonogashira cross-coupling reactions between aryl halides and alkynes .Molecular Structure Analysis

The molecular structure of “2-(Pyridin-4-yl)but-3-yn-2-ol” is characterized by a pyridine ring attached to a but-3-yn-2-ol group . The InChI code for this compound is 1S/C10H11NO/c1-10(2,12)6-3-9-4-7-11-8-5-9/h4-5,7-8,12H,1-2H3 .Chemical Reactions Analysis

“2-(Pyridin-4-yl)but-3-yn-2-ol” is known to be very reactive and is predominantly used as a key intermediate in synthetic reaction series . It serves as an attractive precursor to a number of heterocyclic compounds .Physical And Chemical Properties Analysis

“2-(Pyridin-4-yl)but-3-yn-2-ol” is a solid at room temperature .Scientific Research Applications

1. OLED Applications

A new class of sky-blue-emitting Ir(III) phosphors was developed using pyrimidine chelates, including ones derived from 2-(pyridin-4-yl)but-3-yn-2-ol. These materials were applied to fabricate high-performance sky-blue- and white-emitting OLEDs. This advancement in organic light-emitting diodes (OLEDs) demonstrates the compound's potential in enhancing display technologies (Chih‐Hao Chang et al., 2013).

2. Coordination Chemistry

The synthesis and coordination chemistry of derivatives like 2,6-bis(pyrazolyl)pyridines, related to 2-(pyridin-4-yl)but-3-yn-2-ol, have been studied extensively. These compounds are used in making luminescent lanthanide compounds for biological sensing and iron complexes with unique thermal and photochemical properties (M. Halcrow, 2005).

3. Photoreactions and Proton Transfer

2-(Pyridin-4-yl)but-3-yn-2-ol derivatives exhibit photoreactions, such as excited-state intramolecular and intermolecular proton transfer. This aspect of the compound is crucial in understanding photochemical processes in various environments, including in nonpolar media and hydrogen-bonded complexes (V. Vetokhina et al., 2012).

4. Enzymatic Resolution

An enzymatic toolbox for the kinetic resolution of derivatives of 2-(pyridin-4-yl)but-3-yn-2-ol demonstrated the compound's suitability in biochemical applications, particularly in synthesizing enantioselective tertiary alcohols (Giang-Son Nguyen et al., 2010).

5. Spin State Behavior

Research on iron(II)/dipyrazolylpyridine complexes, analogous to 2-(pyridin-4-yl)but-3-yn-2-ol, offered insights into spin-crossover research. These studies focus on the complex's spin-state behavior and its potential applications in molecular magnetism (L. J. K. Cook et al., 2015).

6. Catalytic Applications

The compound's derivatives are significant in catalysis, as evidenced by their use in nickel-catalyzed cycloaddition reactions. These reactions are pivotal in synthesizing pyridines, a critical class of heterocyclic compounds (M. Ohashi et al., 2011).

Future Directions

The future directions of “2-(Pyridin-4-yl)but-3-yn-2-ol” could involve its use in the synthesis of more complex molecules. It can serve as a key intermediate in the synthesis of various heterocyclic compounds, which have applications in different areas of research, including organic and pharmaceutical chemistry .

properties

IUPAC Name |

2-pyridin-4-ylbut-3-yn-2-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c1-3-9(2,11)8-4-6-10-7-5-8/h1,4-7,11H,2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIKFFPUADUSNMF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#C)(C1=CC=NC=C1)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Pyridin-4-yl)but-3-yn-2-ol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Benzyl-2-(3-(phenylsulfonyl)propanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2625071.png)

![6-(((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-cyclopropyl-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2625074.png)

![(E)-N-(benzo[d][1,3]dioxol-5-yl)-2-(3-ethyl-2-(ethylimino)-4-oxothiazolidin-5-yl)acetamide](/img/structure/B2625076.png)

![2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B2625079.png)